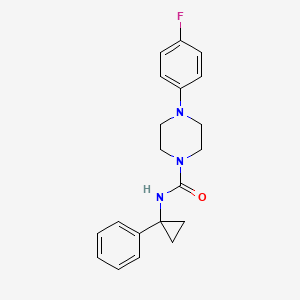
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
作用机制
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide increases the levels of GABA in the brain, which has a calming effect on brain activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One of the advantages of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
未来方向
There are a number of future directions for research on 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide as a treatment for addiction. Another area of interest is the use of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide and its potential as a treatment for neurological disorders.
合成方法
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide was first synthesized by a team of researchers at the University of Kentucky in 2005. The synthesis method involves the reaction of 1-phenylcyclopropylamine with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine-1-carboxamide to produce 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide.
科学研究应用
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. This makes 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide a promising candidate for the treatment of disorders that involve abnormal brain activity.
属性
IUPAC Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)22-20(10-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPLNKQCSXJEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
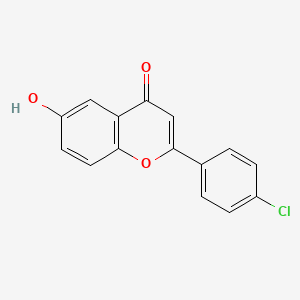
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
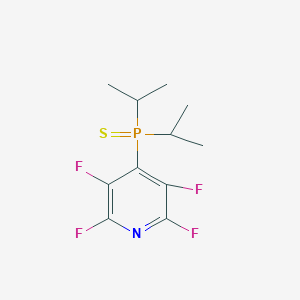

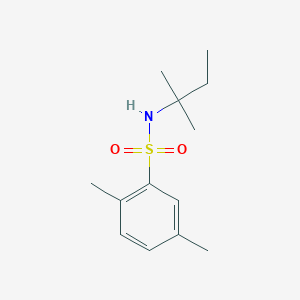
![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

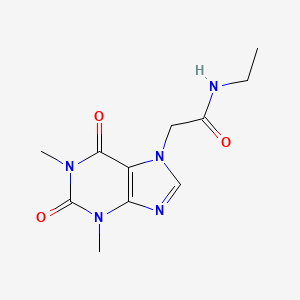
![2-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5681192.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)